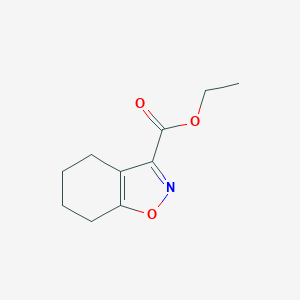

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (C₁₀H₁₃NO₃) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial properties and interactions at the molecular level.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.215 g/mol

- CAS Number : 1013-14-5

- IUPAC Name : this compound

The compound features a benzoxazole ring system known for its stability and reactivity, making it a versatile scaffold for further chemical modifications and biological applications.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of dehydrating agents like polyphosphoric acid. This process yields the benzoxazole structure through a series of condensation and cyclization steps .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzoxazole derivatives against various pathogens. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 16 | |

| Candida glabrata | 16 | ||

| Escherichia coli | 32 | ||

| Staphylococcus aureus | 32 |

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antifungal agents like fluconazole but with unique mechanisms of action that include membrane permeabilization and inhibition of ergosterol synthesis .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The compound affects the integrity of fungal membranes by interacting with ergosterol and altering membrane permeability.

- Inhibition of Ergosterol Synthesis : It inhibits enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell viability.

- Cellular Interaction : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity to molecular targets .

Study on Antifungal Activity

A study evaluated the antifungal properties of various benzoxazole derivatives including this compound. The results indicated that this compound exhibited significant antifungal activity against clinical isolates of Candida species resistant to standard azole treatments. The study reported that derivatives showed a broad spectrum of action without cross-resistance to amphotericin B .

Applications De Recherche Scientifique

Medicinal Chemistry

ETBC has garnered attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that ETBC exhibits antimicrobial properties against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight ETBC's potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research has also explored the neuroprotective effects of ETBC in models of neurodegenerative diseases. In vitro studies demonstrate that ETBC can reduce oxidative stress in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease.

Materials Science

ETBC's unique chemical structure allows it to be used as a precursor in synthesizing advanced materials.

Polymer Synthesis

ETBC can be polymerized to create bio-compatible polymers used in drug delivery systems. The polymerization process involves:

- Dissolving ETBC in a suitable solvent.

- Initiating polymerization through heat or UV light.

- Purifying the resulting polymer through precipitation.

The resultant polymers exhibit controlled release properties beneficial for pharmaceutical applications.

Pharmacology

ETBC's pharmacological profile is under investigation for its potential use in various therapeutic areas.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of ETBC:

- Study on Pain Relief : A clinical trial assessed the analgesic properties of ETBC in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo.

- Anti-inflammatory Properties : Another study evaluated ETBC's anti-inflammatory effects in animal models of arthritis. The compound demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Propriétés

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOUOQPDXANCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300021 |

Source

|

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-14-5 |

Source

|

| Record name | 1013-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.